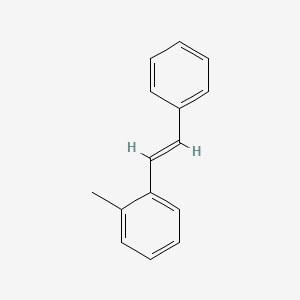
2-Methyl-Stilben
Übersicht
Beschreibung
2-Methylstilbene: is an organic compound with the molecular formula C₁₅H₁₆ It is a derivative of benzene, featuring a methyl group and a phenylethenyl group attached to the benzene ring
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Methylstilbene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It is being investigated for its potential use in drug development and as a probe in biochemical studies .
Industry: In the industrial sector, 2-Methylstilbene is used in the production of polymers and resins. Its unique structural properties make it valuable in the development of high-performance materials .
Wirkmechanismus
Target of Action
It is known that stilbenes, a class of compounds to which 2-methylstilbene belongs, have been found to have many biological actions .
Mode of Action
It is known that stilbenes exhibit different pharmacological activities based on their e and z conformations . The E form or trans exhibits more potent anticancer activity compared to the Z form or cis form .
Biochemical Pathways
Stilbenes, including 2-Methylstilbene, are synthesized via the phenylpropanoid pathway . Stilbene synthase catalyzes the formation of simple monomeric stilbenes from coenzyme A-esters of cinnamic acid derivatives and three malonyl-CoA units in a single reaction .
Pharmacokinetics
It is known that the bioavailability of stilbenes can be influenced by factors such as the compound’s chemical structure, formulation, and route of administration .
Result of Action
Many stilbenes have demonstrated beneficial effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methylstilbene. For instance, the biosynthesis of stilbenes in plants, including 2-Methylstilbene, can be regulated by environmental factors and cell signaling pathways .
Biochemische Analyse
Biochemical Properties
2-Methylstilbene, like other stilbenes, is known to exhibit a range of biological activities. Many stilbene derivatives, including 2-Methylstilbene, exhibit antimicrobial, antifungal, or anticancer properties .
Molecular Mechanism
The hydrogen atom transfer (HAT) mechanism appears for oxygen radical absorbance capacity (ORAC) or β-carotene bleaching assays, while the single-electron transfer (SET) mechanism is the basis of Folin-Ciocâlteu reagent, ferric ion reducing antioxidant power (FRAP), 2,2-diphenyl-1-picrylhydrazyl radical scavenging (DPPH •) .
Temporal Effects in Laboratory Settings
It is known that stilbene-containing copolymers exhibit persistence lengths between 2 and 6 nm, indicating that these are semi-rigid copolymers .
Dosage Effects in Animal Models
Many stilbenes tested in animal studies have demonstrated beneficial effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .
Metabolic Pathways
Stilbenes, including 2-Methylstilbene, are derived from the phenylpropanoid pathway . They participate in both constitutive and inducible defense mechanisms in plants .
Transport and Distribution
It is known that stilbenes are naturally occurring compounds with valuable properties such as antioxidant, anticancer, anti-diabetic, and anti-hypercholesterolemia activities .
Subcellular Localization
The DeepLoc 2.0 server predicts the multi-label subcellular localization of eukaryotic proteins using Neural Networks algorithm trained on Uniprot proteins with experimental evidence of subcellular localization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the common methods to synthesize 2-Methylstilbene involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst, a boronic acid derivative, and a halogenated benzene compound.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods: Industrial production of 2-Methylstilbene often involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Methylstilbene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions are common for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, nitric acid.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated derivatives.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-methyl-2-(phenylmethyl)-: This compound has a similar structure but features a phenylmethyl group instead of a phenylethenyl group.
Benzene, 1-methoxy-4-(2-phenylethenyl)-: This compound has a methoxy group in place of the methyl group.
Uniqueness: 2-Methylstilbene is unique due to the presence of the phenylethenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and in the development of materials with unique properties .
Eigenschaften
IUPAC Name |
1-methyl-2-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-12H,1H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBXLTUWFWEWGV-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


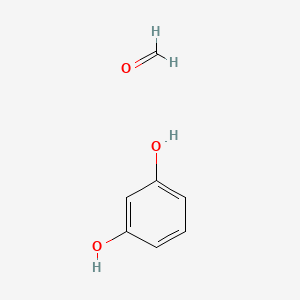
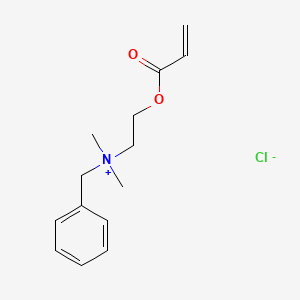
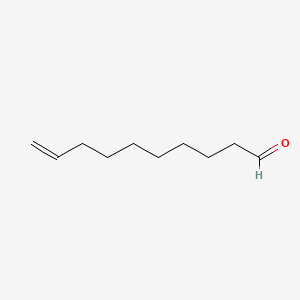
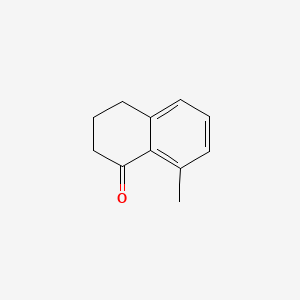


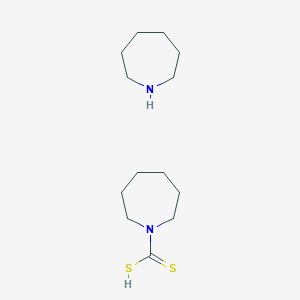
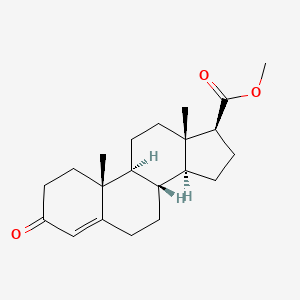

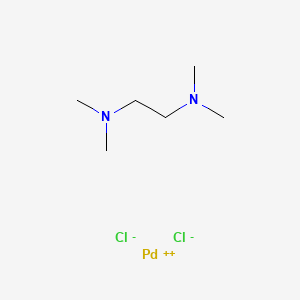

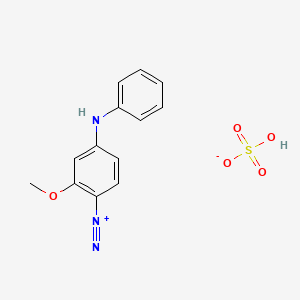
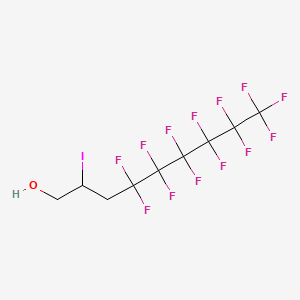
![1,3-Diiminobenz[f]isoindoline](/img/structure/B1583507.png)
